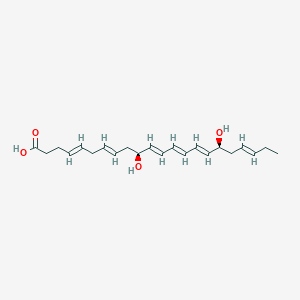
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of a class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves multi-step organic reactions. These steps may include:
Formation of the Carbon Chain: Using methods such as Wittig reactions or olefin metathesis to construct the long carbon chain with the desired double bond configuration.
Introduction of Hydroxyl Groups: Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
Purification: Utilizing chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological approaches, including microbial fermentation or enzymatic synthesis, to achieve high yields and specificity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated fatty acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is studied for its unique structural properties and reactivity, which can provide insights into reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound may play a role in cellular signaling pathways, membrane structure, and function, or as a precursor to bioactive molecules.
Medicine
In medicine, polyunsaturated fatty acids and their derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry
Industrially, such compounds can be used in the formulation of nutritional supplements, pharmaceuticals, and cosmetic products.
Mécanisme D'action
The mechanism of action of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and development.
Arachidonic Acid: A precursor to various signaling molecules involved in inflammation.
Uniqueness
What sets (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid apart is its specific configuration of double bonds and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C22H32O5 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,11-8+,14-10+,17-12+/t19-,20+,21-/m1/s1 |
Clé InChI |
IKFAUGXNBOBQDM-WDQYFZODSA-N |
SMILES isomérique |
CC/C=C/C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/[C@H](C/C=C/CCC(=O)O)O)O)O |
SMILES canonique |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)







